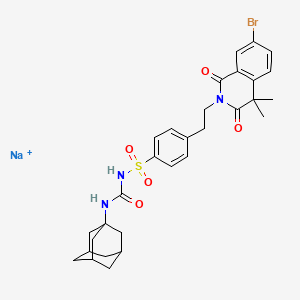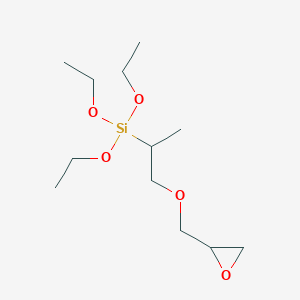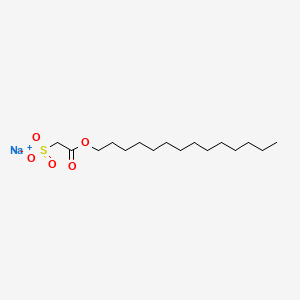
calcium;3,7-dimethyl-2-oxopurin-6-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium;3,7-dimethyl-2-oxopurin-6-olate is a chemical compound with the molecular formula C7H7CaN4O2+. It is a calcium salt of a purine derivative, which is known for its various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3,7-dimethyl-2-oxopurin-6-olate typically involves the reaction of 3,7-dimethyl-2-oxopurine with a calcium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The process involves the use of high-purity reagents and controlled temperature and pH conditions to ensure the consistency of the final product .
化学反応の分析
Types of Reactions
Calcium;3,7-dimethyl-2-oxopurin-6-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce lower oxidation states .
科学的研究の応用
Calcium;3,7-dimethyl-2-oxopurin-6-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving purine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in calcium metabolism and related disorders.
Industry: It is used in the production of various calcium-based products and materials.
作用機序
The mechanism of action of calcium;3,7-dimethyl-2-oxopurin-6-olate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium receptors and modulate calcium signaling pathways, which play a crucial role in various physiological processes. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Calcium carbonate (CaCO3): A common calcium compound used in various applications, including as a dietary supplement and in construction materials.
Calcium gluconate (C12H22CaO14): Used as a calcium supplement and in medical treatments for calcium deficiencies.
Calcium phosphate (Ca3(PO4)2): Widely used in the production of fertilizers and as a food additive
Uniqueness
Calcium;3,7-dimethyl-2-oxopurin-6-olate is unique due to its specific structure and the presence of the purine derivative, which imparts distinct chemical and biological properties.
特性
CAS番号 |
16484-85-8 |
|---|---|
分子式 |
C7H7CaN4O2+ |
分子量 |
219.23 g/mol |
IUPAC名 |
calcium;3,7-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C7H8N4O2.Ca/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;/h3H,1-2H3,(H,9,12,13);/q;+2/p-1 |
InChIキー |
OXXSBBRVUIKPMA-UHFFFAOYSA-M |
正規SMILES |
CN1C=NC2=C1C(=NC(=O)N2C)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)


![erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B13731050.png)
![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731054.png)

![2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)





